molecular formula C15H16N4O3S B2694318 N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1448029-25-1

N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B2694318
CAS No.: 1448029-25-1
M. Wt: 332.38
InChI Key: YWDXQSURLYSTLI-UHFFFAOYSA-N
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Description

N-(5-(Isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

N-[5-(1,2-oxazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-13(9-2-1-3-9)18-15-17-10-5-7-19(8-12(10)23-15)14(21)11-4-6-16-22-11/h4,6,9H,1-3,5,7-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXQSURLYSTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoxazole ring, followed by the formation of the thiazolo[5,4-c]pyridine core, and finally the introduction of the cyclobutanecarboxamide group. Key reagents and conditions may include strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could result in the formation of amines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could serve as a lead compound in drug discovery and development.

  • Industry: Its unique properties might be harnessed in material science and other industrial applications.

Mechanism of Action

When compared to similar compounds, N-(5-(Isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide stands out due to its unique structure and potential applications. Similar compounds might include other thiazolo[5,4-c]pyridines or isoxazole derivatives, but this compound's specific arrangement of functional groups gives it distinct properties.

Comparison with Similar Compounds

  • Thiazolo[5,4-c]pyridine derivatives

  • Isoxazole derivatives

  • Cyclobutanecarboxamide derivatives

Biological Activity

N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N4O3S
  • Molecular Weight : 356.36 g/mol
  • CAS Number : 1798621-46-1

Biological Activity

The biological activity of this compound is primarily attributed to its structural features that allow interactions with various biological targets. It is part of a class of compounds known for their pharmacological properties.

The compound exhibits potential as a drug candidate due to its ability to interact with multiple enzyme systems and biological pathways. Research indicates that derivatives of isoxazole and thiazole structures often demonstrate:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Isoxazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as glycinamide ribonucleotide transformylase (GAR Tfase), which is crucial in nucleotide biosynthesis.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of Isoxazole Ring : Utilizing isoxazole precursors and appropriate reagents.
  • Thiazolo[5,4-c]pyridine Core Construction : Employing cyclization reactions under specific conditions.
  • Cyclobutanecarboxamide Introduction : Finalizing the structure through acylation methods.

This multi-step synthesis requires careful optimization to achieve high yield and purity.

Case Studies

  • Anticancer Activity :
    • A study evaluated the anticancer effects of various isoxazole derivatives, including the target compound. Results indicated significant inhibition of cell growth in breast and lung cancer cell lines, suggesting that structural modifications enhance potency against specific cancer types .
  • Enzyme Inhibition :
    • Molecular docking studies revealed that this compound binds effectively to the active sites of several target enzymes. The binding affinity was measured using docking scores which indicated strong interactions compared to known inhibitors .

Comparative Analysis

CompoundActivity TypeBinding AffinityReference
This compoundAnticancerHigh
Isoxazole Derivative AAntimicrobialModerate
Thiazole Compound BEnzyme InhibitorVery High

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the thiazolo[5,4-c]pyridine core.
  • Cyclization under controlled conditions (e.g., using catalysts like ytterbium triflate or bases such as DBU) to assemble the fused heterocyclic system .
  • Amide coupling to attach the cyclobutanecarboxamide moiety, often mediated by coupling agents like EDCI or HOBt . Key reaction parameters include solvent selection (e.g., ethanol, DMF), temperature control (room temperature to reflux), and purification via column chromatography or HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy (¹H, ¹³C) to verify the connectivity of the thiazolo-pyridine, isoxazole, and cyclobutane groups .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% typical) .
  • Mass spectrometry (EI or ESI) to confirm molecular weight and fragmentation patterns .

Q. What functional groups contribute to its pharmacological potential?

  • The isoxazole-5-carbonyl group enhances binding to enzymatic targets (e.g., kinases) via hydrogen bonding and π-π interactions .
  • The thiazolo[5,4-c]pyridine core is associated with kinase inhibition and anti-inflammatory activity .
  • The cyclobutanecarboxamide moiety improves metabolic stability by reducing oxidative degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thiazolo-pyridine core?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Bases like DBU or triethylamine enhance cyclization efficiency .
  • Temperature control : Slow heating (e.g., 60–80°C) minimizes side reactions during amide coupling .
  • In-line monitoring : Use FTIR or TLC to track reaction progress and terminate at optimal conversion .

Q. How can researchers resolve contradictions in reported biological activity data for similar derivatives?

  • Comparative assays : Test the compound alongside analogs (e.g., furan-2-carboxamide derivatives) under standardized conditions to isolate structure-activity relationships .
  • Structural analysis : Use X-ray crystallography or molecular docking to identify binding pose variations caused by substituent effects (e.g., cyclopentylthio vs. phenyl groups) .
  • Meta-analysis : Cross-reference pharmacological data from PubChem and peer-reviewed studies to identify outliers or methodological biases .

Q. What strategies improve metabolic stability in preclinical studies?

  • Electron-withdrawing substituents : Introduce groups like sulfonamides or halogens to reduce CYP450-mediated oxidation .
  • Prodrug modification : Mask the amide group with ester-protected analogs to enhance bioavailability .
  • In vitro microsomal assays : Use liver microsomes to identify metabolic hotspots and guide structural refinements .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Thiazolo-pyridine core formationYtterbium triflate, ethanol, 60°C65–75
Amide couplingEDCI, HOBt, DMF, RT80–85
PurificationHPLC (C18 column, acetonitrile/water)>95% purity

Q. Table 2: Functional Groups and Pharmacological Roles

GroupRole in BioactivityExample TargetsReference
Isoxazole-5-carbonylHydrogen bonding, kinase inhibitionMAPK, PI3K
Thiazolo[5,4-c]pyridineHydrophobic pocket bindingCyclin-dependent kinases
CyclobutanecarboxamideMetabolic stability enhancementCYP450 enzymes

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